Adiponitrile serves as a key precursor in the synthesis of hexamethylenediamine (HMD) [ScienceDirect - Journal of Molecular Catalysis A: Chemical, Production of hexamethylenediamine from adiponitrile and hydrogen using a Ni–Al2O3 catalyst, ], a crucial building block for Nylon-6,6. This high-performance polymer finds application in research due to its:
Nylon-6,6 possesses superior tensile strength and elasticity, making it suitable for fabricating research equipment requiring durability [American Chemical Society - Nylon 6,6, ].
Its resistance to various chemicals allows its use in containers and tubing for handling diverse research materials [░AATCC Textile Testing - Nylon 66 (Polyamide 66) - Chemical Resistance, ].
Research in nanotechnology explores the manipulation of materials at the atomic and molecular level. Nylon-6,6 derived from adiponitrile can be:
The electrospinning technique utilizes an electric field to create ultra-thin fibers from Nylon-6,6 solutions. These nanofibers have applications in areas like filtration, drug delivery, and tissue engineering [National Institutes of Health - Electrospinning of Chitosan-Based Nanofibers for Tissue Engineering Applications, ].
Due to its thermal stability and compatibility with various solvents, Nylon-6,6 can serve as a base for the synthesis and manipulation of nanoparticles [Royal Society of Chemistry - Polymer-Based Nanofibers for Biomedical Applications, ].
Adiponitrile is an organic compound with the chemical formula or . It appears as a viscous, colorless liquid and is classified as a dinitrile due to the presence of two cyano groups. Adiponitrile is primarily recognized as a precursor for the production of nylon 6,6, a widely used synthetic polymer in textiles and engineering materials. In 2005, global production reached approximately one million tonnes, underscoring its industrial significance .
Adiponitrile is classified as a moderately toxic compound. The oral LD₅₀ (median lethal dose) in rats is estimated to be around 300 mg/kg []. It can cause irritation upon contact with skin, eyes, and mucous membranes. Inhalation and skin absorption are also potential exposure routes for this toxic compound []. Due to its hazardous nature, strict regulations govern the production, storage, and handling of adiponitrile [].
Adiponitrile exhibits toxicity and can cause irritation upon contact with skin or mucous membranes. Its median lethal dose (LD50) for oral ingestion in rats is reported to be 300 mg/kg. Due to its potential health hazards, exposure limits have been established: the American Conference of Governmental Industrial Hygienists recommends a time-weighted average threshold limit value of 2 ppm for skin exposure .
Adiponitrile can be synthesized through several methods:
The primary application of adiponitrile is in the production of nylon 6,6. Other applications include:
Research has indicated that adiponitrile interacts with various biological systems, primarily through its toxicological effects. Studies highlight potential impacts on cellular mechanisms due to its reactive nature. The compound's interaction with enzymes and receptors remains an area of ongoing research to better understand its biological implications .
Adiponitrile shares structural similarities with several other compounds. Below are some comparable compounds highlighting adiponitrile's uniqueness:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Acrylonitrile | A precursor for polyacrylonitrile; used in fibers. | |
Hexamethylenediamine | A product of adiponitrile hydrogenation; key in nylon production. | |
Adipic Acid | A dicarboxylic acid used in nylon production; less toxic than adiponitrile. | |
Dicyandiamide | Used as a fertilizer and in resins; structurally related but more stable. |
Adiponitrile's unique properties stem from its dual cyano groups, which confer distinct reactivity compared to these similar compounds .
Adiponitrile, systematically named hexanedinitrile, possesses the molecular formula C₆H₈N₂ with a molecular weight of 108.144 g/mol [1] [2] [3]. The compound features a linear aliphatic structure characterized by two terminal nitrile functional groups (-C≡N) connected by a four-carbon methylene chain [1] [4]. The structural formula can be represented as NC-(CH₂)₄-CN or CN(CH₂)₄CN [1] [4] [2].
The molecular geometry of adiponitrile demonstrates sp³ hybridization for the methylene carbon atoms in the central alkyl chain, while the carbon atoms bonded to nitrogen exhibit sp hybridization characteristic of nitrile groups [5]. The nitrile functional groups adopt a linear configuration with C≡N bond angles of approximately 180°, consistent with the sp hybridization state [5]. The central methylene carbons maintain tetrahedral geometry with bond angles near 109.5° [5].
The compound exhibits a symmetrical molecular structure with C₂ᵥ point group symmetry, where the molecule possesses a center of inversion located at the midpoint of the central C-C bond [6]. This symmetrical arrangement contributes to the compound's physical and chemical properties, including its relatively high dipole moment of 3.87 Debye at 75°C [7].
Adiponitrile demonstrates distinctive thermodynamic characteristics reflective of its dinitrile structure. The compound exhibits a boiling point of 295°C under standard atmospheric pressure [8] [9], significantly higher than mono-nitriles of comparable molecular weight due to enhanced intermolecular dipole-dipole interactions between the polar nitrile groups.
The melting point of adiponitrile occurs at 2.3°C [7] [10] [8], indicating the compound exists as a liquid under standard ambient conditions. The relatively low melting point suggests moderate intermolecular forces in the solid state, despite the presence of two polar nitrile functionalities.
Thermodynamic analysis reveals a heat of formation value of 39.3 kcal/mol at 25°C [7], indicating the compound's relative stability. The heat of combustion has been determined as -14,230 Btu/lb (-3.31 × 10⁷ J/kg) [11], while the estimated heat of vaporization is 240 Btu/lb (5.59 × 10⁵ J/kg) [11]. The liquid heat capacity remains relatively constant at 0.480 Btu/lb-°F across the temperature range of 85-150°F [11].
The autoignition temperature of adiponitrile is 460°C [9], establishing the thermal stability threshold beyond which spontaneous combustion occurs. The compound exhibits explosive limits with a lower explosive limit (LEL) of 1.7% and upper explosive limit (UEL) of 5.0% [10], though alternative sources report an explosive range of 7-14% by volume [9].
Adiponitrile demonstrates selective solubility characteristics dependent on solvent polarity and hydrogen bonding capability. In aqueous systems, the compound exhibits moderate solubility of 9 wt% (90 g/L) at 20°C [7] [9], which increases substantially to 50 wt% at elevated temperature of 102°C [7]. This temperature-dependent solubility behavior indicates endothermic dissolution with positive enthalpy of solution.
The compound shows excellent solubility in polar protic solvents including methanol and ethanol [9], attributed to favorable dipole-dipole interactions and potential hydrogen bonding between the nitrile nitrogen lone pairs and protic hydrogens. Adiponitrile also demonstrates complete miscibility with chloroform [9], a polar aprotic solvent with suitable polarity matching.
Conversely, adiponitrile exhibits poor solubility in nonpolar solvents including cyclohexane, diethyl ether, carbon disulfide, and carbon tetrachloride [9]. This selective dissolution pattern confirms the compound's polar nature, with a log P (octanol-water partition coefficient) of -0.32 [12], indicating preferential partitioning into the aqueous phase over organic phases.
The density of adiponitrile varies with temperature, exhibiting values of 0.965 g/mL at 20°C [7] and 0.951 g/mL at 25°C [3] [9]. The specific gravity at 20°C is 0.965 [10] [9], indicating the compound is less dense than water under standard conditions.
Viscosity measurements demonstrate temperature-dependent behavior, with dynamic viscosity of 5.8 cP at 30°C [7]. Extended viscosity data reveals decreasing viscosity with increasing temperature, ranging from 7.070 cP at 65°F (18.3°C) to 3.565 cP at 115°F (46.1°C) [11]. This inverse temperature-viscosity relationship follows typical liquid behavior, with molecular motion increasing at elevated temperatures.
The refractive index of adiponitrile ranges from 1.4380 to 1.4405 at 25°C [3] [8], consistent with the compound's molecular polarizability and electron density distribution. The dielectric constant of 32.5 at ambient temperature [9] reflects the high polarity contributed by the two nitrile functional groups.
Adiponitrile exhibits characteristic phase behavior of a polar organic liquid. The vapor pressure remains low at moderate temperatures, measuring 0.01 mmHg at 40°C and increasing to 10 mmHg at 154°C [7]. This low volatility reflects strong intermolecular forces and contributes to the compound's classification as a low-volatility organic compound.
The vapor density of 3.73 relative to air [10] indicates adiponitrile vapors are significantly denser than air, leading to potential accumulation in low-lying areas during spill scenarios. The flash point occurs at 163°C [3] [10] [9], establishing the minimum temperature for vapor ignition under standard testing conditions.
The compound demonstrates stability across a wide temperature range, with decomposition occurring above 194°F (90°C) under certain conditions, particularly in the presence of acids or bases, leading to formation of hydrogen cyanide [13].
The nitrile functional groups in adiponitrile exhibit characteristic electrophilic behavior at the carbon center, making them susceptible to nucleophilic addition reactions [14]. The carbon-nitrogen triple bond demonstrates reactivity patterns typical of nitriles, including hydrolysis, reduction, and nucleophilic addition processes.
Hydrolysis of adiponitrile proceeds through sequential steps under both acidic and alkaline conditions [14] [15]. Under acidic conditions with dilute hydrochloric acid, the compound undergoes hydrolysis to form adipic acid and ammonium chloride according to the reaction: NC(CH₂)₄CN + 4H₂O + 2HCl → HOOC(CH₂)₄COOH + 2NH₄Cl [15]. Alkaline hydrolysis with sodium hydroxide produces the sodium salt of adipic acid with ammonia evolution [15].
The nitrile groups are susceptible to reduction reactions, particularly hydrogenation over metal catalysts to produce hexamethylenediamine (1,6-diaminohexane) [16]. This transformation represents the primary industrial application of adiponitrile in nylon-66 production [4] [16].
Nucleophilic addition reactions can occur at the electrophilic carbon centers of the nitrile groups, including reactions with organometallic reagents, amines, and alcohols [14]. The symmetrical structure allows for potential bis-addition reactions when stoichiometric amounts of nucleophiles are employed.
Adiponitrile demonstrates chemical stability under normal storage and handling conditions when maintained below its decomposition temperature [17]. The compound remains stable in neutral aqueous solutions and shows resistance to oxidation under ambient conditions.
However, thermal decomposition occurs upon heating above 194°F (90°C), particularly in the presence of catalytic amounts of acids or bases [13] [17]. Decomposition products include highly toxic hydrogen cyanide gas, carbon monoxide, carbon dioxide, and nitrogen oxides [17]. This decomposition pathway necessitates careful temperature control during industrial processing and storage.
The compound exhibits stability toward atmospheric oxygen under normal conditions but may undergo slow oxidation at elevated temperatures or in the presence of strong oxidizing agents [13]. Photostability studies indicate resistance to direct photolysis due to the absence of chromophoric groups absorbing in the environmental UV spectrum (>290 nm) [12].
Hydrolytic stability varies with pH conditions. While adiponitrile shows resistance to hydrolysis under neutral conditions, the rate increases significantly under strongly acidic or alkaline conditions [15]. The hydrolysis half-life has been estimated at greater than 150,000 years under neutral conditions [12], indicating exceptional hydrolytic stability in natural aqueous environments.
Adiponitrile demonstrates incompatibility with several classes of chemical compounds, necessitating careful consideration during storage, handling, and processing operations [13] [17]. Strong oxidizing agents, including perchlorates, nitrates, and permanganates, pose significant incompatibility risks and may lead to violent reactions or fire [13].
The compound shows incompatibility with strong acids, particularly sulfuric acid, which can catalyze decomposition reactions leading to hydrogen cyanide formation [13] [17]. Similarly, strong bases including sodium hydroxide and potassium hydroxide present incompatibility concerns, potentially accelerating hydrolysis and decomposition processes [13].
Strong reducing agents, including metal hydrides and alkali metals, represent additional incompatibility hazards [13]. These reactions may proceed with significant heat evolution and potential formation of hazardous byproducts.
Compatibility exists with most organic solvents under controlled conditions, particularly those of similar polarity [9]. The compound shows good compatibility with alcohols, ethers, and aromatic hydrocarbons when maintained at appropriate temperatures and in the absence of catalytic impurities.
Metal compatibility varies with the specific metal and environmental conditions. While adiponitrile shows general compatibility with stainless steel and other corrosion-resistant alloys, prolonged contact with certain metals in the presence of moisture may lead to corrosion issues [13].
Computational quantum chemical studies of adiponitrile have provided valuable insights into its electronic structure and molecular properties. Density Functional Theory (DFT) calculations using various basis sets have been employed to investigate the compound's geometric parameters, electronic properties, and spectroscopic characteristics [18].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the compound's chemical reactivity and electronic transitions [18]. The HOMO is primarily localized on the nitrogen lone pairs of the nitrile groups, while the LUMO exhibits π* character associated with the C≡N bonds [19].
The energy gap between HOMO and LUMO orbitals indicates the chemical stability and reactivity of adiponitrile [18]. Computational studies suggest this gap contributes to the compound's relative chemical stability under ambient conditions while maintaining sufficient reactivity for industrial transformation processes.
Molecular electrostatic potential (MEP) mapping reveals charge distribution patterns across the molecule [18]. The nitrogen atoms of the nitrile groups exhibit significant negative charge density, consistent with their nucleophilic character and ability to participate in hydrogen bonding interactions [19]. Conversely, the carbon atoms of the nitrile groups show positive electrostatic potential, supporting their electrophilic reactivity.
Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions and charge transfer processes [18]. The analysis reveals the extent of electron delocalization within the molecule and quantifies the contribution of various resonance structures to the overall electronic configuration.
Vibrational frequency calculations using DFT methods have been correlated with experimental infrared and Raman spectra [20]. These studies confirm the assignment of characteristic nitrile stretching frequencies and provide detailed analysis of normal vibrational modes. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [20].
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the comprehensive structural characterization of adiponitrile. The technique provides detailed information about the molecular framework and electronic environment of both hydrogen and carbon nuclei within the compound [1] [2].
Proton nuclear magnetic resonance spectroscopy of adiponitrile reveals a characteristic and relatively simple spectral pattern consistent with its symmetrical linear dinitrile structure. High-resolution proton nuclear magnetic resonance analysis conducted at 600 megahertz in dimethyl sulfoxide-d6 demonstrates two distinct multiplet signals [1]. The chemical shifts appear at 2.54 parts per million as a multiplet integrating for four protons, corresponding to the methylene groups directly attached to the cyano functionalities, and at 1.66 parts per million as a multiplet integrating for four protons, representing the internal methylene groups of the alkyl chain [1].
Alternative solvent systems provide additional spectroscopic perspectives. In deuterated chloroform at 89.56 megahertz, the proton resonances appear in the range of 2.42-2.56 parts per million for the alpha-cyano methylene protons and 1.77-1.99 parts per million for the internal methylene protons [3]. The multiplicity patterns observed reflect the coupling interactions between adjacent methylene groups, resulting in complex multipets due to the overlapping signals from the symmetrical molecular structure [3].
Carbon-13 nuclear magnetic resonance spectroscopy provides direct structural information about the carbon framework of adiponitrile, offering distinct advantages over proton nuclear magnetic resonance in terms of spectral dispersion and unambiguous carbon identification [2]. The carbon-13 nuclear magnetic resonance spectrum exhibits three characteristic resonances reflecting the symmetrical nature of the molecule [1].
High-resolution carbon-13 nuclear magnetic resonance analysis at 151 megahertz in dimethyl sulfoxide-d6 reveals distinct signals at 120.3 parts per million, 21.7 parts per million, and 15.6 parts per million [1]. The signal at 120.3 parts per million corresponds to the nitrile carbon atoms, consistent with the typical chemical shift range for cyano functionalities in aliphatic nitriles [1]. The resonance at 21.7 parts per million represents the methylene carbons directly attached to the cyano groups, while the signal at 15.6 parts per million corresponds to the internal methylene carbons of the alkyl chain [1].
The carbon-13 nuclear magnetic resonance chemical shifts demonstrate the expected electronic environment for each carbon type within the adiponitrile structure [2]. The significant downfield shift of the nitrile carbons reflects the strong electron-withdrawing effect of the triple bond and the sp hybridization of these carbon centers [2]. The relative positions of the aliphatic carbon signals indicate the sequential arrangement within the hexanedinitrile framework [2].
Mass spectrometry represents a crucial analytical technique for the identification and structural elucidation of adiponitrile, providing detailed fragmentation patterns that confirm molecular identity and reveal mechanistic insights into gas-phase decomposition pathways [5] [6].
Electron ionization mass spectrometry of adiponitrile at 75 electron volts reveals characteristic fragmentation patterns that facilitate unambiguous identification [6]. The molecular ion peak appears at mass-to-charge ratio 108, corresponding to the molecular formula C6H8N2, and represents the base peak in many analytical conditions [6]. The molecular ion exhibits moderate stability under electron ionization conditions, maintaining sufficient intensity for reliable detection [6].
The primary fragmentation pathways of adiponitrile involve the cleavage of carbon-carbon bonds and the loss of nitrile-containing fragments [6]. The base peak frequently appears at mass-to-charge ratio 41, corresponding to the ion C2H3N+, formed through alpha-cleavage adjacent to the nitrile functionality [6]. This fragmentation represents a characteristic pattern for aliphatic nitriles and provides diagnostic information for structural identification [6].
Additional significant fragments include the ion at mass-to-charge ratio 68, representing the loss of a cyanoethyl group (CH2CN) from the molecular ion [6]. The fragment at mass-to-charge ratio 54 corresponds to C3H4N+, formed through rearrangement and subsequent fragmentation processes [6]. Lower mass fragments include the nitrile radical cation (CN+) at mass-to-charge ratio 28 and various hydrocarbon fragments reflecting the aliphatic chain decomposition [6].
Advanced mass spectrometric techniques beyond conventional electron ionization provide enhanced analytical capabilities for adiponitrile characterization [7] [8]. Gas chromatography-tandem mass spectrometry employing triple quadrupole instrumentation offers improved selectivity and sensitivity for quantitative analysis [7]. Multiple reaction monitoring modes enable the specific detection of adiponitrile in complex matrices through the selection of characteristic precursor-to-product ion transitions [7].
High-resolution mass spectrometry utilizing quadrupole time-of-flight instruments provides accurate mass measurements for adiponitrile and its fragments [8]. The precise mass determination facilitates elemental composition assignment and enhances confidence in structural identification [8]. Accurate mass measurements typically achieve sub-parts-per-million mass accuracy, enabling differentiation from isobaric interferences [8].
Liquid chromatography-mass spectrometry interfaces accommodate adiponitrile analysis in aqueous or polar solvent systems where gas chromatographic approaches may be less suitable [8]. Electrospray ionization and atmospheric pressure chemical ionization techniques provide alternative ionization mechanisms that may produce different fragmentation patterns compared to electron ionization [8].
Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide essential information about the functional groups and molecular vibrations present in adiponitrile [9] [10]. These complementary techniques offer detailed insights into the stretching, bending, and skeletal vibrational modes of the molecule [9].
Infrared spectroscopy of adiponitrile reveals characteristic absorption bands that enable functional group identification and structural confirmation [9]. The most prominent feature appears as a strong absorption at approximately 2245 wavenumbers, corresponding to the carbon-nitrogen triple bond stretching vibration [9]. This frequency is characteristic of aliphatic nitriles and confirms the presence of the cyano functionalities [9].
The aliphatic carbon-hydrogen stretching vibrations appear in the region of 2920-2850 wavenumbers as medium-intensity absorptions [11]. These bands reflect the presence of methylene groups within the alkyl chain and provide information about the aliphatic character of the molecule [11]. The methylene deformation vibrations occur at approximately 1465 wavenumbers, while methylene wagging and rocking modes appear at 1430 and 730 wavenumbers, respectively [11].
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain molecular vibrations [12] [13]. The carbon-nitrogen triple bond stretching vibration appears as a strong Raman signal at approximately 2245 wavenumbers for free adiponitrile [12]. When adiponitrile coordinates to metal centers, such as lithium ions in electrolyte applications, the cyano stretching frequency shifts to lower wavenumbers in the range of 2200-2260 wavenumbers, indicating coordination through the nitrogen lone pairs [12].
The Raman spectrum also reveals methylene deformation modes at approximately 1440 wavenumbers and carbon-carbon skeletal vibrations in the 900-1000 wavenumber region [12]. In metal coordination complexes, additional bands may appear in the 400-500 wavenumber region, corresponding to metal-nitrogen stretching vibrations [14].
X-ray crystallographic studies of adiponitrile and its coordination compounds provide detailed structural information at the atomic level, revealing molecular geometries, intermolecular interactions, and solid-state packing arrangements [15] [14] [16].
Single crystal X-ray diffraction analysis of bis(adiponitrile)copper(I) nitrate has revealed important structural features of adiponitrile coordination [14]. The complex crystallizes in an orthorhombic crystal system with space group Pnnn and unit cell dimensions of a = 9.41 angstroms, b = 13.73 angstroms, and c = 5.85 angstroms [14]. Each adiponitrile molecule coordinates to two different copper atoms through the nitrogen atoms at both ends, forming an infinite three-dimensional network structure [14].
The coordination geometry around copper centers is tetrahedral, with four nitrogen atoms at distances of approximately 1.98 angstroms [14]. The adiponitrile molecules adopt a planar zigzag configuration of methylene groups, and the structural analysis confirms that the carbon-nitrogen bond length is approximately 1.13 angstroms, consistent with triple bond character [14]. The atoms in the copper-nitrogen-carbon-carbon sequence lie approximately on a straight line, supporting the linear coordination mode of the nitrile functionalities [14].
Silver perchlorate-adiponitrile complex (AgClO4·2NC(CH2)4CN) crystallizes in a tetragonal crystal system, demonstrating alternative coordination modes for adiponitrile [15]. The structural determination reveals the coordination behavior of adiponitrile toward silver centers and provides insights into the solid-state organization of the complex [15].
Sodium perchlorate forms a 1:3 solvate with adiponitrile, producing (adiponitrile)3NaClO4, which functions as a solid electrolyte [16]. This complex exhibits high thermal stability up to 150 degrees Celsius and demonstrates melt-casting ability with a melting point of 81 degrees Celsius [16]. The crystal structure reveals ion-conduction channels and suggests the formation of a fluid nanolayer at grain boundaries that facilitates sodium ion migration [16].
Chromatographic techniques serve as the primary analytical methods for the quantitative determination of adiponitrile in various matrices, offering high selectivity, sensitivity, and precision for routine analysis [17] [18] [19].
Gas chromatography represents the most widely employed technique for adiponitrile analysis, taking advantage of the compound's volatility and thermal stability [18] [19]. Capillary gas chromatography with flame ionization detection provides excellent separation efficiency and quantitative precision for purity determination [18]. Commercial standards typically specify minimum purities of 98.0 percent as determined by capillary gas chromatographic analysis [18] [19].
Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, enabling both qualitative and quantitative analysis [6]. This technique is particularly valuable for adiponitrile determination in complex matrices where spectral confirmation enhances analytical confidence [6]. The retention time and mass spectral fragmentation pattern provide dual confirmation of analyte identity [6].
High-performance liquid chromatography offers alternative separation mechanisms for adiponitrile analysis, particularly in applications involving enzyme kinetics studies and bioconversion monitoring [17] [20]. The technique has been successfully applied to assay intermediate compounds resulting from the hydrolysis of adiponitrile to adipic acid [17]. Reverse-phase liquid chromatography with C18 stationary phases provides effective retention and separation of adiponitrile and related compounds [17].
The high-performance liquid chromatographic method enables the determination of enzyme kinetic parameters, including Michaelis constant (Km) and maximum velocity (Vm) values for nitrile hydratase and amidase enzymes [17]. The precision of the chromatographic method makes it suitable for detailed kinetic studies and mechanistic investigations [17] [20].
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides enhanced sensitivity and resolution for adiponitrile identification and quantification [8]. This technique offers rapid analysis times and high-confidence identification through accurate mass measurements and tandem mass spectrometry capabilities [8].
Acute Toxic;Irritant